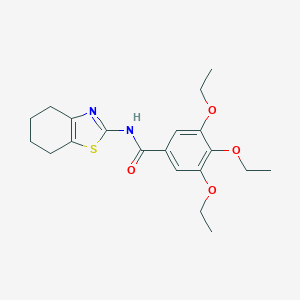![molecular formula C19H21FN2O3S B216287 3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a compound that has been extensively studied in scientific research due to its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been thoroughly investigated. In
Wissenschaftliche Forschungsanwendungen
3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been studied extensively in scientific research due to its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. It has also been investigated for its potential as a treatment for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of 3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide involves the inhibition of a protein called glycogen synthase kinase 3β (GSK-3β). GSK-3β is involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have a variety of beneficial effects, including the promotion of cell survival and the reduction of inflammation.
Biochemical and Physiological Effects:
3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to promote cell survival by inhibiting apoptosis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and promoting the growth of new neurons.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide in lab experiments include its well-established synthesis method and its known mechanism of action. This compound has been extensively studied, and its effects have been well-documented. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in treating various diseases.
Zukünftige Richtungen
There are many future directions for research on 3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide. One area of research could focus on the development of more efficient synthesis methods to increase yields and reduce costs. Another area of research could focus on the optimization of this compound as a therapeutic agent for various diseases. Additionally, further studies could be conducted to determine the potential side effects and toxicity of this compound. Overall, the potential applications of 3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide involves the reaction of 3-fluoroaniline with 4-(4-methylpiperidin-1-ylsulfonyl)aniline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with benzoyl chloride to yield the final product. This synthesis method has been optimized through various studies, and yields of up to 80% have been reported.
Eigenschaften
Produktname |
3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide |
|---|---|
Molekularformel |
C19H21FN2O3S |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
3-fluoro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-9-11-22(12-10-14)26(24,25)18-7-5-17(6-8-18)21-19(23)15-3-2-4-16(20)13-15/h2-8,13-14H,9-12H2,1H3,(H,21,23) |
InChI-Schlüssel |
IKDKQFLQDSDLOJ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216208.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B216212.png)


![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B216223.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)